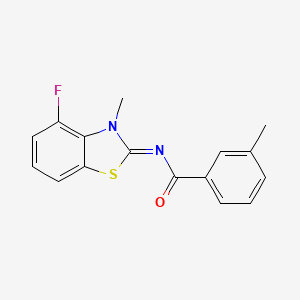

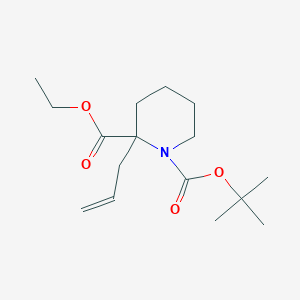

![molecular formula C16H17ClN2O B2718117 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one CAS No. 134601-87-9](/img/structure/B2718117.png)

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, also known as CCQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCQ belongs to the class of imidazoquinoline compounds and has been found to exhibit a broad spectrum of biological activities.

科学的研究の応用

Immune Response Modifiers and Antitumor Activity

Imidazoquinolinamines, including compounds similar to 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, have been recognized as potent immune response modifiers. They act by inducing the local production of cytokines like IFN-α, -β, and various interleukins, which play crucial roles in immunoregulatory, antiviral, antiproliferative, and antitumor activities. Although these compounds do not demonstrate direct antiviral or antiproliferative effects in vitro, their ability to stimulate cytokine secretion in vivo suggests their potential as innovative treatments for a range of cutaneous diseases and possibly beyond (T. Syed, 2001).

Bioactive Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, encompassing a variety of structures including the imidazoquinolines, have been the focus of extensive research for their significant bioactivities. These compounds have been isolated from natural sources and synthesized as analogs, showing a broad spectrum of biological effects such as antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. This vast range of activities highlights the potential of quinoline derivatives in drug development, suggesting that specific compounds like 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one could also possess diverse biological applications (Xiao-fei Shang et al., 2018).

Anticorrosive Materials

The structural framework of quinolines, including derivatives of imidazoquinolines, has found applications in anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest that specific compounds like 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one could offer valuable properties in the protection against metallic corrosion, which is critical in industrial applications (C. Verma et al., 2020).

Optoelectronic Materials

Quinoline derivatives, by extension potentially including the specific compound , have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great promise for the creation of novel materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests a fascinating avenue for research into the optoelectronic applications of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one (G. Lipunova et al., 2018).

Safety And Hazards

将来の方向性

Research into imidazoquinolines is ongoing, with scientists exploring their potential uses in various applications, including as PI3K/mTOR inhibitors1. Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.

Please note that this is a general overview and may not apply to the specific compound “9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one”. For detailed information on this specific compound, consultation with a chemical expert or further literature research is recommended.

特性

IUPAC Name |

5-chloro-2-cyclohexyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c17-12-7-6-11-13(20)8-9-19-15(11)14(12)18-16(19)10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJIBCJHNGHBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C=CC4=C3N2CCC4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

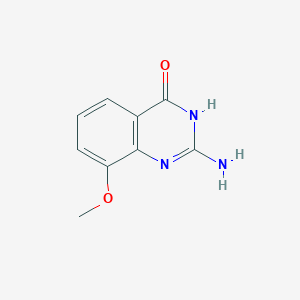

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)

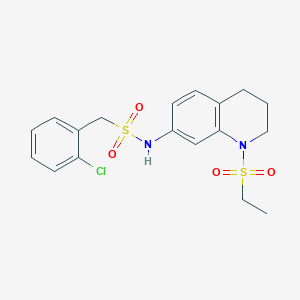

![N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2718042.png)

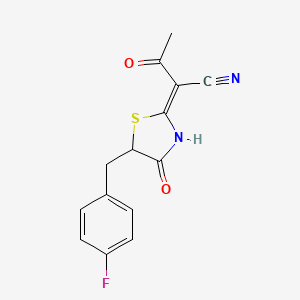

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)